molecular formula C12H20N2 B11098292 1-heptylpyridin-4(1H)-imine

1-heptylpyridin-4(1H)-imine

Cat. No.: B11098292
M. Wt: 192.30 g/mol
InChI Key: HUYPSCQORIFAKE-UHFFFAOYSA-N
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Description

1-Heptylpyridin-4(1H)-imine is an organic compound belonging to the class of pyridines It features a heptyl group attached to the nitrogen atom of the pyridine ring, making it a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-heptylpyridin-4(1H)-imine typically involves the reaction of pyridine with heptyl halides under basic conditions. A common method includes the use of heptyl bromide and pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpyridin-4(1H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The heptyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-Heptylpyridin-4(1H)-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-heptylpyridin-4(1H)-imine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Heptyl-4-(1-heptylpyridin-4(1H)-ylidene)-1,4-dihydropyridine
  • Pyridine derivatives with different alkyl groups

Uniqueness: 1-Heptylpyridin-4(1H)-imine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-heptylpyridin-4-imine

InChI

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h7-8,10-11,13H,2-6,9H2,1H3

InChI Key

HUYPSCQORIFAKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=CC(=N)C=C1

Origin of Product

United States

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